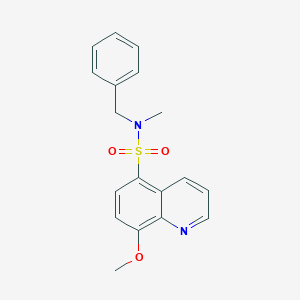
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzyl group, a methoxy group, a methyl group, and a sulfonamide group attached to it, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using reagents like dimethyl sulfate or methyl iodide.
N-Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
N-Methylation: The methyl group can be introduced via methylation of the nitrogen atom using methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for bacterial folic acid synthesis. The quinoline core can interact with DNA and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylquinoline-5-sulfonamide
- 8-methoxyquinoline-5-sulfonamide
- N-methylquinoline-5-sulfonamide
Uniqueness
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methoxy, and sulfonamide groups enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-20(13-14-7-4-3-5-8-14)24(21,22)17-11-10-16(23-2)18-15(17)9-6-12-19-18/h3-12H,13H2,1-2H3 |
InChI Key |
ZPLJADRIICCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















